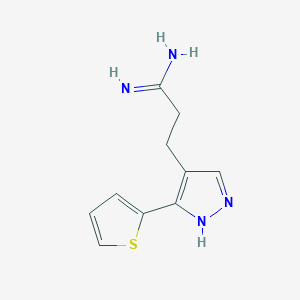

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide

Description

Properties

IUPAC Name |

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAJXVWFNWDUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide via Condensation of Pyrazole-4-carbaldehyde and Amidines

A representative synthetic route involves the condensation of a pyrazole-4-carbaldehyde derivative bearing a thiophene substituent with an amidine precursor. This method is supported by analogous syntheses reported for related compounds containing pyrazole and thiophene rings.

- The condensation is typically carried out in boiling ethanol under basic conditions (e.g., NaOH or other bases) for 45 minutes to several hours.

- The reaction proceeds via nucleophilic addition of the amidine nitrogen to the aldehyde carbonyl, followed by dehydration.

- Purification is achieved by recrystallization from suitable solvents such as ethanol or DMF.

Alternative Approach: Cyclization and Thioamide Formation

In some studies, pyrazolin-N-thioamides were synthesized by reacting pyrazole derivatives with thiosemicarbazide under reflux conditions in ethanol with NaOH, yielding thioamide products structurally related to propanimidamide derivatives.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole derivative (e.g., 3a or 3b) | Reflux in EtOH with NaOH (6 h) | 75-85 | Formation of pyrazolin-N-thioamides, potential intermediate |

This method may be adapted for preparing amidine analogs by substituting thiosemicarbazide with appropriate amidine reagents.

Characterization and Confirmation of Structure

- NMR Spectroscopy: Both ^1H and ^13C NMR are used to confirm the presence of pyrazole, thiophene, and amidine functional groups.

- Single Crystal X-ray Diffraction: Provides definitive structural confirmation, as demonstrated for related compounds synthesized by condensation of pyrazole-4-carbaldehyde and cyanoacetamide derivatives.

- IR Spectroscopy: Confirms characteristic functional groups such as amidine NH and C=N stretches.

- Elemental Analysis: Confirms purity and composition consistent with the proposed molecular formula.

Summary Table of Preparation Methods

| Method Type | Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with Amidines | Pyrazole-4-carbaldehyde + Amidines | Boiling ethanol, basic medium | 85-90 | High yield, straightforward | Requires pure aldehyde precursor |

| Thioamide Formation (Related) | Pyrazole derivatives + Thiosemicarbazide | Reflux in ethanol with NaOH (6 h) | 75-85 | Can form related amidine-thioamide derivatives | Longer reaction time, may need further modification |

Research Findings and Practical Considerations

- The condensation method using pyrazole-4-carbaldehyde and amidines under basic ethanol reflux is the most efficient and widely reported approach, yielding up to 90% of the target compound.

- Reaction time optimization (typically 45 minutes to 2 hours) is critical to maximize yield and minimize side reactions.

- Choice of base and solvent impacts the reaction rate and purity; NaOH in ethanol is preferred for its simplicity and effectiveness.

- Structural confirmation by X-ray crystallography is recommended for novel derivatives to ensure correct substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the imidamide group.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide showed significant cytotoxicity against various cancer cell lines. Specifically, the thiophene moiety enhances biological activity by improving solubility and bioavailability, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. Research has shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. The unique structure of this compound contributes to its effectiveness against resistant strains, highlighting its potential in treating infections where traditional antibiotics fail .

Agricultural Science Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Studies have suggested that it can act as an effective insecticide and fungicide due to its ability to disrupt biological processes in pests. This application is particularly relevant in sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions .

Materials Science Applications

Polymer Chemistry

In materials science, derivatives of pyrazole are being investigated for their role in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Pyrazole Derivatives | Medicinal Chemistry | Significant cytotoxic effects on cancer cell lines; potential for drug development. |

| Evaluation of Antimicrobial Properties | Microbiology | Effective against resistant bacterial strains; potential for new antibiotics. |

| Pesticidal Efficacy of New Compounds | Agricultural Science | Demonstrated effectiveness as an insecticide; supports sustainable agriculture practices. |

| Polymer Enhancement Studies | Materials Science | Improved mechanical properties in polymer composites; potential industrial applications. |

Mechanism of Action

The mechanism of action of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

(a) Chalcone Derivatives (e.g., 7j, 7k, 7l)

Compounds such as 3-(4-methoxyphenyl)-1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-one (7j) and its analogs (7k, 7l) share the pyrazole-thiophene core but feature chalcone (α,β-unsaturated ketone) substituents instead of propanimidamide . These compounds exhibit strong anticancer activity, with IC₅₀ values in the micromolar range against tumor cell lines. Their synthesis involves Claisen-Schmidt condensation and cyclocondensation reactions .

(b) Benzofuranone Hybrids

Derivatives like (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones incorporate a benzofuranone moiety linked to the pyrazole-thiophene system. These compounds demonstrate antimicrobial activity, highlighting the versatility of the pyrazole-thiophene scaffold in drug discovery .

(c) Propanimidamide Derivatives

The trifluoromethyl group in this analog may enhance metabolic stability compared to the thiophene substituent in the target compound .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Notes:

- The target compound’s amidine group likely increases polarity and aqueous solubility compared to chalcone derivatives (e.g., 7j).

(a) Anticancer Activity

Chalcone derivatives (7j, 7k, 7l) inhibit cancer cell proliferation via mechanisms involving mitochondrial apoptosis and modulation of pro-survival genes (e.g., Bcl-2) . The propanimidamide group in the target compound may enhance DNA intercalation or enzyme inhibition due to its basic nature.

(b) Antimicrobial Activity

Benzofuranone-pyrazole-thiophene hybrids show broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against bacterial and fungal strains . The amidine group in the target compound could further potentiate activity by disrupting microbial membrane integrity.

(c) Metabolic Stability

Trifluoromethyl-substituted analogs (e.g., EN300-230846) exhibit improved metabolic stability compared to thiophene derivatives, suggesting that the target compound may require structural optimization for in vivo efficacy .

Biological Activity

3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of thiophene and pyrazole derivatives. A notable method includes the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with propanoyl chloride under basic conditions, yielding the desired product with high purity and yield. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compound, revealing critical functional groups that contribute to its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 23.6 |

| A549 (Lung) | 37.59 |

These results indicate a significant cytotoxic effect, suggesting that the compound may interfere with cellular processes essential for cancer cell survival .

The mechanism by which this compound exerts its anticancer effects has been explored through various biochemical assays. Notably, it has been shown to bind to calf thymus DNA (Ct-DNA), which can disrupt DNA replication and transcription processes. Techniques like UV-vis absorption and circular dichroism have been employed to study these interactions, revealing that the compound forms stable complexes with DNA .

Additionally, antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have indicated that this compound exhibits notable antioxidant activity, which may contribute to its protective effects against oxidative stress in cancer cells .

Case Studies

A comprehensive study conducted on a series of pyrazole derivatives, including this compound, assessed their analgesic properties. One particular analog demonstrated significant analgesic effects comparable to standard reference drugs. This suggests a potential dual role for this compound in both pain management and cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.